6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes methoxy and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-[2-methoxyphenyl]pyrimidine-4-carboxamide
- 6-methoxy-N-[2-methoxy-4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- 6-methoxy-N-[2-methoxy-5-(difluoromethyl)phenyl]pyrimidine-4-carboxamide
Uniqueness
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-11-4-3-8(14(15,16)17)5-9(11)20-13(21)10-6-12(23-2)19-7-18-10/h3-7H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNASKGNZOMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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